Cas no 2137807-25-9 (methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate)

Methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate is a specialized epoxide derivative featuring a substituted imidazole moiety. This compound is of interest in synthetic organic chemistry due to its reactive oxirane ring, which serves as a versatile intermediate for nucleophilic ring-opening reactions. The presence of the 1-methylimidazol-4-yl group enhances its potential utility in the synthesis of biologically active molecules, particularly in medicinal chemistry. Its ester functionality further allows for downstream modifications, making it a flexible building block for heterocyclic frameworks. The compound’s structural features contribute to its utility in the development of pharmaceuticals and agrochemicals, where precise functionalization is critical.
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate structure
2137807-25-9 structure
Product Name:methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
CAS No:2137807-25-9
MF:C9H12N2O3
MW:196.203182220459
CID:6498922
PubChem ID:165447670
Update Time:2025-06-15

methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-700125
    • methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
    • 2137807-25-9
    • Inchi: 1S/C9H12N2O3/c1-9(6-4-11(2)5-10-6)7(14-9)8(12)13-3/h4-5,7H,1-3H3
    • InChI Key: APRZCTKGMJKFGL-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)OC)C1(C)C1=CN(C)C=N1

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 56.6Ų

methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-700125-1.0g
methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate
2137807-25-9
1g
$0.0 2023-06-07

Additional information on methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate (CAS No. 2137807-25-9): A Comprehensive Overview

Methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate, identified by its CAS number 2137807-25-9, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains, particularly in medicinal chemistry and drug development.

The compound’s structure consists of an oxirane ring, also known as an epoxide, which is a highly reactive three-membered cyclic ether. This feature makes it a valuable intermediate in organic synthesis, enabling the formation of complex molecular architectures. The presence of a methyl group at the 3-position of the oxirane ring and a 1-methyl-1H-imidazole-4-yl moiety at the 3-(1-methyl-1H-imidazol-4-yl) position introduces additional functional diversity, making it a versatile building block for further chemical modifications.

In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide range of biological activities. The 1-methyl-1H-imidazole moiety is particularly noteworthy, as imidazole derivatives are known for their pharmacological properties. These compounds have been explored for their potential roles in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The incorporation of this moiety into the oxirane framework of methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate suggests that it may exhibit similar biological activities, making it a promising candidate for further investigation.

The reactivity of the oxirane ring also positions this compound as a valuable tool in synthetic chemistry. Oxiranes are known to undergo various reactions, including ring-opening reactions with nucleophiles, which can be harnessed to construct more complex molecules. This reactivity has been exploited in the synthesis of polymers, agrochemicals, and pharmaceuticals. The combination of the oxirane ring with the methyl and imidazole substituents in methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate provides a rich platform for exploring new synthetic pathways and functional materials.

Recent advancements in drug discovery have emphasized the importance of structure-based design and high-throughput screening techniques. The unique structural features of methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate make it an attractive candidate for these approaches. By leveraging computational methods and experimental techniques, researchers can rapidly assess the biological activity of this compound and its derivatives. This has led to the identification of novel lead compounds with potential therapeutic value.

The pharmaceutical industry has shown particular interest in oxirane-containing compounds due to their versatility and reactivity. These compounds have been used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The presence of the imidazole moiety further enhances their appeal, as imidazole derivatives are known to interact with biological targets in diverse ways. This combination of structural features makes methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yl)oxirane-2-carboxylate a compelling subject for further research.

In conclusion, methyl 3-methyl-3-(1-methyl-1H-imidazol-4-yloxyirane)-2-carboxylate (CAS No. 2137807259) is a multifaceted compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structural features, including the oxirane ring and the 1-methyl-limidazole moiety, make it a valuable tool for constructing complex molecules and exploring new therapeutic strategies. As research in this area continues to evolve, compounds like this are likely to play an increasingly important role in the development of novel drugs and functional materials.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司